molecular formula C20H21ClN2O3 B2921752 2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942013-79-8

2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2921752
CAS No.: 942013-79-8
M. Wt: 372.85
InChI Key: QOIYQTCOEYRZLT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex molecular structure that includes a chlorophenyl group, a methoxy group, and an oxopiperidinyl group, making it a subject of interest in various fields of chemistry and biology.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a 4-chlorophenyl intermediate.

    Piperidinylation: The oxopiperidinyl group is introduced via a condensation reaction with a piperidine derivative.

    Acetamidation: The final step involves the formation of the acetamide linkage through an amidation reaction with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopiperidinyl group to a piperidinyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of piperidinyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
  • 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Uniqueness

2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-13-16(9-10-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIYQTCOEYRZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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